Rosuvastatin-d6 Sodium Salt is a stable isotope-labeled derivative of Rosuvastatin, a widely used lipid-lowering medication. Its full chemical name is (3R, 5S, E)-7-(4-(4-fluorophenyl)-2-(N-methylmethylsulfonamido)-6-(propan-2-yl-1, 1, 1, 3, 3, 3-d6)pyrimidin-5-yl)-3, 5-dihydroxyhept-6-enoic acid, sodium salt. This compound has the molecular formula C22H22D6FN3O6S and a molecular weight of approximately 487.6 g/mol for the base compound plus the sodium ion . The presence of deuterium (D) in its structure allows for enhanced analytical detection methods such as mass spectrometry.
Rosuvastatin-d6 Sodium Salt retains the biological activity characteristic of Rosuvastatin, primarily its ability to lower low-density lipoprotein cholesterol levels and reduce cardiovascular risk. It acts by competitively inhibiting HMG-CoA reductase, leading to decreased cholesterol synthesis in the liver. The isotopic labeling does not significantly alter its pharmacodynamics or pharmacokinetics compared to the unlabeled compound; thus, it is often used as an internal standard in research settings to study Rosuvastatin's effects on lipid metabolism and cardiovascular health .
The synthesis of Rosuvastatin-d6 Sodium Salt typically involves a multi-step organic synthesis process that incorporates deuterated precursors. The key steps include:
These steps require careful control of reaction conditions to ensure high yields and purity .
Rosuvastatin-d6 Sodium Salt is primarily used in pharmaceutical research as an internal standard for quantifying Rosuvastatin concentrations in biological samples using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its isotopic labeling helps differentiate between endogenous and exogenous sources of Rosuvastatin during pharmacokinetic studies .
Studies involving Rosuvastatin-d6 Sodium Salt often focus on its interactions with various biological molecules and other drugs. It has been shown to interact with:
Several compounds share structural similarities with Rosuvastatin-d6 Sodium Salt, primarily within the statin class. Below is a comparison highlighting their unique features:
| Compound Name | Chemical Structure Features | Unique Aspects |
|---|---|---|
| Atorvastatin | Contains a different fluorophenyl group | Higher potency in lowering LDL cholesterol |
| Simvastatin | Lacks a fluorine atom; has an ester group | More lipophilic; different metabolic pathway |
| Lovastatin | Natural product; simpler structure | First statin discovered; less potent |
| Pitavastatin | Contains a different side chain | Unique mechanism affecting glucose metabolism |
Rosuvastatin-d6 Sodium Salt's unique deuterated structure allows for precise tracking in metabolic studies, making it invaluable for research applications that require differentiation from non-labeled compounds .
Combinatorial chemistry enables systematic exploration of deuterium incorporation sites to optimize metabolic stability and analytical utility. For Rosuvastatin-d6 sodium salt, the hexadeuterated isopropyl group (-CD(CH3)2) is strategically positioned to minimize isotopic interference with metabolic hotspots while maximizing mass shift for detection. Key synthetic routes involve:
Deuterated Isopropyl Group Synthesis:
The isopropyl-d6 moiety is synthesized via Grignard reactions using perdeuterated reagents. For example, (CD3)2CHMgBr reacts with deuterated formaldehyde (DCDO) to yield 2-deuterio-isopropyl-d5-magnesium bromide, which is subsequently quenched with D2O to introduce the sixth deuterium.
Pyrimidine Ring Functionalization:
The deuterated isopropyl group is introduced during pyrimidine ring assembly. A Mannich-type condensation between 4-(4-fluorophenyl)-6-isopropyl-d6-pyrimidine-5-carbaldehyde and methylsulfonamide derivatives forms the core structure.
Table 1: Combinatorial Approaches for Deuterium Positioning
| Position | Deuterium Count | Synthetic Method | Incorporation Efficiency (%) |
|---|---|---|---|
| Isopropyl | 6 | Grignard reaction with CD3 groups | 98.7 ± 0.5 |
| Methylsulfonyl | 0 | Standard sulfonylation | N/A |
| Fluorophenyl | 0 | Electrophilic fluorination | N/A |
This table illustrates the selective deuteration strategy focused exclusively on the isopropyl group to maintain pharmacological equivalence while achieving sufficient mass differentiation.
Isotopic labeling of rosuvastatin-d6 employs three primary strategies to ensure high deuterium retention and chemical stability:
Deuterium Gas Catalysis:
Palladium-catalyzed hydrogen-deuterium exchange under high-pressure D2 atmosphere introduces deuterium at allylic positions of the heptenoic acid side chain. However, this method shows limited efficiency (<15%) for the target isopropyl group.
Deuterated Reagent Utilization:
Biosynthetic Incorporation:
While less common for small molecules, fermentative approaches using deuterated glucose (D-glucose-d7) in Actinobacteria cultures have demonstrated 20–30% deuterium incorporation in statin polyketide backbones under anaerobic conditions.
Critical Considerations:
Conversion to the sodium salt form introduces unique purification challenges due to the compound's zwitterionic character and hygroscopicity. A four-stage purification protocol ensures >99.5% chemical and isotopic purity:
Acid-Base Extraction:
Countercurrent Chromatography:
A three-phase solvent system (n-hexane-d14/ethyl acetate-d10/methanol-d4/water 5:5:5:5 v/v) achieves baseline separation of diastereomers and protiated contaminants.
Lyophilization:
Freeze-drying from tert-butanol-d10/water (9:1) produces amorphous powder with <0.5% residual solvent content.
Table 2: Purification Performance Metrics
| Stage | Purity Increase (%) | Deuterium Retention (%) |
|---|---|---|
| Acid-base extraction | 75 → 89 | 99.2 |
| Countercurrent CCC | 89 → 97 | 99.8 |
| Lyophilization | 97 → 99.5 | 99.9 |
Final quality control employs quadrupole time-of-flight mass spectrometry (Q-TOF MS) with deuterium quantitation via isotopic peak deconvolution algorithms.